

Application Notes and Protocols for Selective Arene Hydrogenation using Cobalt-Rhodium Catalysts

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Compound of Interest

Compound Name: cobalt;rhodium

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Introduction

The selective hydrogenation of arenes to saturated carbocycles is a fundamental transformation in synthetic chemistry, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. The resulting saturated rings can significantly impact the three-dimensional structure, metabolic stability, and physicochemical properties of bioactive molecules. While various catalysts have been developed for this purpose, bimetallic systems, particularly those combining a noble metal with a more earth-abundant 3d metal, offer unique opportunities for tuning catalytic activity and selectivity.

This document provides detailed application notes and protocols for the use of cobalt-rhodium (Co-Rh) bimetallic nanoparticles as catalysts for the selective hydrogenation of arenes. The synergy between cobalt and rhodium allows for precise control over the hydrogenation process, in some cases enabling the selective reduction of one functional group over another or even preventing arene hydrogenation altogether, depending on the catalyst composition.

Catalyst Synthesis: Co-Rh Nanoparticles on Supported Ionic Liquid Phase (Co-Rh@SILP)

The following protocol is based on an organometallic approach to synthesize well-dispersed and homogeneously alloyed Co-Rh nanoparticles on a supported ionic liquid phase (SILP). This method allows for precise control over the Co:Rh atomic ratio, which is a critical parameter for tuning the catalyst's selectivity.

Materials:

- $[\text{Rh}(\text{COD})\text{Cl}]_2$ (COD = 1,5-cyclooctadiene)
- $\text{Co}_2(\text{CO})_8$ (Cobalt octacarbonyl)
- SILP support (e.g., imidazolium-based ionic liquid immobilized on silica)
- Anhydrous, deoxygenated solvent (e.g., pentane or THF)
- Schlenk line and glassware
- Hydrogen gas (H_2)

Protocol for $\text{Co}_{25}\text{Rh}_{75}$ @SILP Synthesis:

- Preparation of the Support: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dry the SILP support under vacuum at 100°C for 4 hours to remove any adsorbed water.
- Precursor Solution Preparation:
 - In a separate Schlenk flask, dissolve the desired amount of $[\text{Rh}(\text{COD})\text{Cl}]_2$ and $\text{Co}_2(\text{CO})_8$ in the anhydrous solvent to achieve the target Co:Rh ratio (e.g., for $\text{Co}_{25}\text{Rh}_{75}$, use a 1:3 molar ratio of Co to Rh).
 - Stir the solution at room temperature for 30 minutes to ensure complete dissolution and complex formation.
- Impregnation:
 - Slowly add the precursor solution to the flask containing the dried SILP support under an inert atmosphere.

- Stir the suspension at room temperature for 2 hours to ensure uniform impregnation of the metal precursors onto the support.
- Solvent Removal: Remove the solvent under vacuum at room temperature until a dry, free-flowing powder is obtained.
- Reduction:
 - Place the impregnated support in a tube furnace.
 - Purge the system with an inert gas.
 - Heat the material to 200°C under a flow of hydrogen gas (H₂) for 4 hours to reduce the metal precursors to zerovalent bimetallic nanoparticles.
 - Cool the catalyst to room temperature under an inert atmosphere.
- Storage: Store the synthesized Co-Rh@SILP catalyst under an inert atmosphere to prevent oxidation.

Characterization: The resulting catalyst should be characterized by techniques such as transmission electron microscopy (TEM) to determine nanoparticle size and dispersion, and X-ray absorption spectroscopy (XAS) to confirm the formation of alloyed bimetallic nanoparticles.

Experimental Protocol: Selective Hydrogenation of Arenes

This protocol describes a general procedure for the selective hydrogenation of arenes using the synthesized Co-Rh@SILP catalyst in a batch reactor.

Materials:

- Co-Rh@SILP catalyst
- Arene substrate
- Anhydrous, deoxygenated solvent (e.g., n-heptane, isopropanol)

- Internal standard for GC analysis (e.g., dodecane)
- High-pressure batch reactor equipped with a magnetic stir bar and temperature control
- Hydrogen gas (H₂)

General Protocol:

- Reactor Setup:
 - Place the arene substrate (e.g., 1 mmol) and the Co-Rh@SILP catalyst (e.g., 20 mg, catalyst loading can be optimized) into the glass liner of the high-pressure reactor inside a glovebox.
 - Add the solvent (e.g., 5 mL) and the internal standard.
 - Seal the reactor.
- Reaction Execution:
 - Remove the reactor from the glovebox and connect it to a hydrogen line.
 - Purge the reactor with hydrogen gas three times to remove any residual air.
 - Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
 - Begin stirring and heat the reactor to the desired temperature (e.g., 100-150°C).
- Reaction Monitoring and Work-up:
 - Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC) or GC-mass spectrometry (GC-MS).
 - After the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.
 - Open the reactor, and filter the catalyst from the reaction mixture. The catalyst can potentially be reused after washing and drying.

- Analyze the crude product mixture to determine the conversion and selectivity.
- Purify the product by column chromatography if necessary.

Data Presentation

The selectivity of the Co-Rh@SILP catalyst is highly dependent on the Co:Rh ratio. A higher cobalt content tends to suppress the hydrogenation of the aromatic ring, while a higher rhodium content favors it. This allows for the selective hydrogenation of other functional groups in the presence of an arene ring, or the full hydrogenation of the arene, depending on the catalyst composition.

Table 1: Influence of Co:Rh Ratio on the Hydrogenation of Benzylideneacetone^{[1][2][3]}

Catalyst Composition	Substrate	Product 1 (C=C hydrogenation) Yield (%)	Product 2 (C=O hydrogenation) Yield (%)	Product 3 (Full hydrogenation) Yield (%)
Co ₂₅ Rh ₇₅ @SILP	Benzylideneacetone	0	0	>99
Co ₃₀ Rh ₇₀ @SILP	Benzylideneacetone	92	8	0
Co ₈₀ Rh ₂₀ @SILP	Benzylideneacetone	>99	0	0

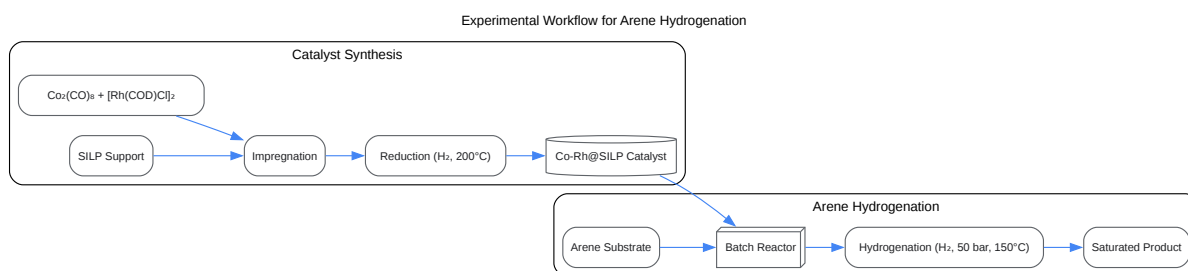
Reaction Conditions: 20.0 mg catalyst, 0.80 mmol substrate, 50 bar H₂, 150°C, 16 h, in n-heptane.

Table 2: Representative Substrate Scope for Arene Hydrogenation with Rh-rich Co-Rh Catalysts (e.g., Co₂₅Rh₇₅@SILP)

Substrate	Product	Conversion (%)	Selectivity (%)
Benzene	Cyclohexane	>99	>99
Toluene	Methylcyclohexane	>99	>99
Anisole	Methoxycyclohexane	>99	>95
Naphthalene	Decalin	>99	>99
Quinoline	Decahydroquinoline	>99	>99

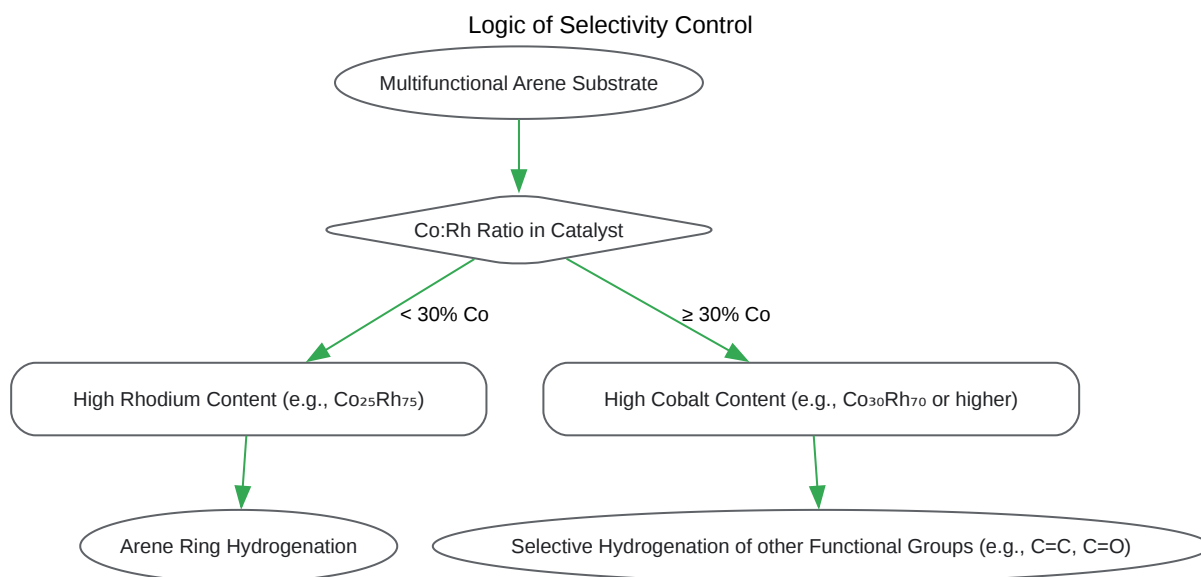
Note: The data in this table is representative and based on the high activity observed for Rh-rich Co-Rh catalysts towards 6-membered aromatic rings. Actual results may vary depending on the specific substrate and optimized reaction conditions.

Visualizations



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Caption: Workflow for the synthesis of Co-Rh@SILP catalysts and their application in arene hydrogenation.



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Caption: Control of reaction selectivity based on the cobalt-to-rhodium ratio in the bimetallic catalyst.

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